molecular formula C10H12ClN B12091749 (1S)-1-(4-chlorophenyl)but-3-en-1-amine

(1S)-1-(4-chlorophenyl)but-3-en-1-amine

Cat. No.: B12091749
M. Wt: 181.66 g/mol
InChI Key: SFOASJZIFJZSNZ-JTQLQIEISA-N
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Description

(1S)-1-(4-chlorophenyl)but-3-en-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-chlorophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable amine precursor.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-chlorophenyl)but-3-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in the observed effects. The specific molecular targets and pathways depend on the compound’s application and the biological system .

Comparison with Similar Compounds

    (1R)-1-(4-chlorophenyl)but-3-en-1-amine: The enantiomer of the compound, which may have different biological activities.

    4-chlorophenylbutan-1-amine: A structurally similar compound with a saturated butyl chain instead of a butenyl chain.

Uniqueness: (1S)-1-(4-chlorophenyl)but-3-en-1-amine is unique due to its specific chiral configuration and the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1

InChI Key

SFOASJZIFJZSNZ-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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